2-甲基-3-(1H-吡咯-2-基)-丙酸

描述

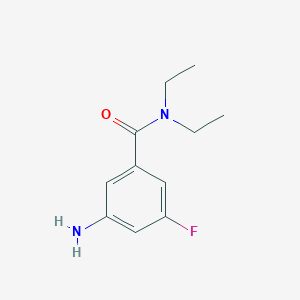

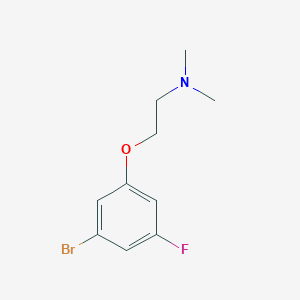

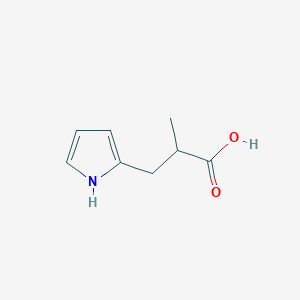

“2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a five-membered aromatic ring with one nitrogen atom and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for “2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid” were not found, there are general methods for synthesizing pyrrole derivatives. For instance, one method involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Another method involves a one-pot cascade and metal-free reaction .

Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid” is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom and four carbon atoms .

科学研究应用

分析方法学

- 尿δ-氨基乙酰丙酸分析:2-甲基-3-(1H-吡咯-2-基)-丙酸已被用于开发一种简单的方法来定量分析尿中的δ-氨基乙酰丙酸,这是铅暴露的一个关键指标。该方法涉及将δ-氨基乙酰丙酸与乙酰乙酸乙酯缩合,产生一种吡咯化合物,然后通过比色法进行分析(Tomokuni & Ogata, 1972)。

化学合成

- 吡咯并[2,3-c]氮杂环庚二酮衍生物:使用3-(1H-吡咯-2-甲酰)丙酸合成了吡咯并[2,3-c]氮杂环庚二酮衍生物。这些衍生物已被研究其α-葡萄糖苷酶抑制性能(Hu Bin-bin, 2012)。

材料科学

- 聚吡咯微带的电化学生长:使用甲基(S)-(+)-2-(1H-吡咯基)丙酸甲酯电化学生长了N-手性烷基取代的聚吡咯微带。这个过程产生了具有独特物理性质的排列微带,通过各种光谱和显微镜方法进行分析(Han et al., 2004)。

晶体学

- 晶体结构分析:分析了3-(1-乙基-1H-吡咯-2-甲酰胺)丙酸一水合物的晶体结构,通过分子间氢键结构提供了对其分子和晶体性质的见解(Li et al., 2009)。

药理学

- 来自枸杞的吡咯生物碱:研究发现了枸杞中的新吡咯生物碱,这是一种传统药用植物。这些化合物,包括2-甲基-3-(1H-吡咯-2-基)-丙酸的变体,已被结构阐明,并有助于了解该植物的药理学性质(Youn et al., 2016)。

未来方向

The future directions for research on “2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. In particular, understanding the mechanisms of action of these compounds could lead to the development of new therapeutic agents .

作用机制

Target of Action

Related compounds have been found to inhibit the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex sugars into glucose.

Biochemical Pathways

The inhibition of α-glucosidase affects the carbohydrate metabolism pathway. By inhibiting this enzyme, the breakdown of complex carbohydrates into glucose is slowed down. This can lead to a reduction in postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal .

Result of Action

The result of the action of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is likely to be a reduction in postprandial hyperglycemia, given its potential role as an α-glucosidase inhibitor . This could make it a potential candidate for managing conditions like type 2 diabetes, where controlling blood glucose levels is crucial.

属性

IUPAC Name |

2-methyl-3-(1H-pyrrol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(8(10)11)5-7-3-2-4-9-7/h2-4,6,9H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPXWCKVRPMMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B1406017.png)

![[(2-Bromo-3-fluorophenyl)methyl]dipropylamine](/img/structure/B1406019.png)